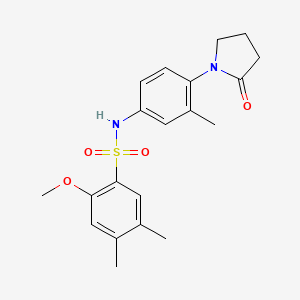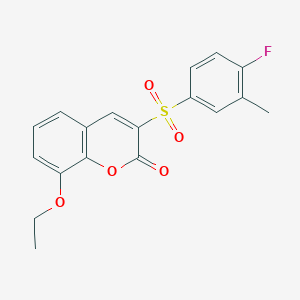
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been synthesized for its potential applications in scientific research. The compound has shown promising results in various studies, and it has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
Research by Diwu et al. (1997) introduces fluorescent solvatochromic dyes with strong solvent-dependent fluorescence. These dyes, incorporating sulfonyl groups, are utilized as sensitive fluorescent molecular probes for studying various biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, R. Haugland, 1997).
Poly(arylene Ether Sulfone)s for Fuel Cells
Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for copolymerization, leading to comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibit high proton conductivity, making them suitable for use as polyelectrolyte membrane materials in fuel cell applications (Kim, G. Robertson, M. Guiver, 2008).
Fluorescent Probes for 3D Imaging
Hammers et al. (2015) developed a fluorescent probe, MeRho-Az, for H2S detection with applications in live cell imaging. This probe was utilized in combination with light sheet fluorescence microscopy (LSFM) for 3D imaging of H2S in the intestinal tract of live zebrafish, demonstrating the utility of new probes in investigating chemical signaling in complex biological systems (Matthew D. Hammers et al., 2015).
Sulfone-Based Glycosyl Donor in Carbohydrate Chemistry
Spjut, Qian, and Elofsson (2010) discussed the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups in carbohydrate chemistry. This group was shown to be cleaved under mild conditions and is stable under acidic conditions, demonstrating its potential for use in the synthesis of complex carbohydrates (S. Spjut, W. Qian, M. Elofsson, 2010).
Eigenschaften
IUPAC Name |
8-ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO5S/c1-3-23-15-6-4-5-12-10-16(18(20)24-17(12)15)25(21,22)13-7-8-14(19)11(2)9-13/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTXPBSMMACKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

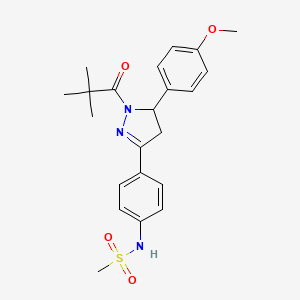

![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)
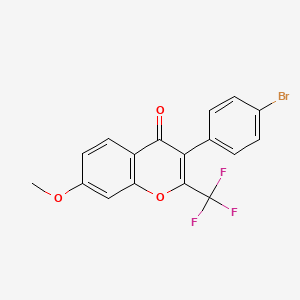
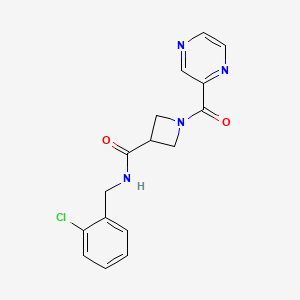
![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)

![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)

